[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
CAS No.: 38166-65-3
Cat. No.: VC0019707
Molecular Formula: C₁₄H₂₂O₇
Molecular Weight: 302.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38166-65-3 |
|---|---|
| Molecular Formula | C₁₄H₂₂O₇ |
| Molecular Weight | 302.32 |
| IUPAC Name | [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
| Standard InChI | InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1 |
| SMILES | CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Introduction
Chemical Identity and Structure
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-yl] acetate is a complex organic compound defined by its multiple stereogenic centers and functional groups. The compound belongs to the class of acetate esters and features a tetrahydrofuro[2,3-d] dioxol core structure with attached dioxolane rings . The stereochemical descriptors (3aR, 5S, 6R) indicate specific spatial arrangements of atoms that are critical to the compound's molecular identity and biological interactions . These stereochemical features are essential determinants of the molecule's three-dimensional structure and consequently influence its reactivity patterns and potential applications.
Chemical Structure Data
Physical and Chemical Properties
The physical and chemical properties of [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-yl] acetate are largely influenced by its complex structure featuring multiple oxygen-containing heterocycles and functional groups. The presence of these structural elements contributes significantly to its solubility characteristics and reactivity patterns . The compound's molecular structure, particularly its multiple functional groups, suggests it may exhibit variable solubility in different solvents, with likely greater solubility in polar organic solvents than in aqueous environments. This solubility profile is important for considering potential applications and formulation strategies.
The stereochemistry of the compound plays a crucial role in determining its physical properties and biochemical interactions. The specific (3aR,5S,6R) configuration indicates a precise three-dimensional arrangement that may influence how it interacts with biological targets or catalytic systems . The presence of multiple stereocenters also suggests that the compound may exhibit different behaviors compared to its diastereomers or enantiomers, which could be significant for its potential applications in stereoselective reactions or as a chiral building block.
The acetate functional group provides a reactive site that can undergo various transformations, including hydrolysis and transesterification reactions. This reactivity is particularly valuable when considering the compound's potential as a synthetic intermediate. Additionally, the multiple oxygen atoms present in the molecule likely contribute to its ability to form hydrogen bonds, potentially affecting its physical properties such as melting point and boiling point.
Chemical Reactivity
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-yl] acetate exhibits chemical reactivity characteristic of compounds containing acetate esters and cyclic acetal functionalities. The acetate group represents a primary site of reactivity, capable of undergoing various transformations including hydrolysis and transesterification reactions. Under basic conditions, the ester linkage can be cleaved to yield the corresponding alcohol, while in the presence of other alcohols and appropriate catalysts, the acetate may undergo exchange reactions to form different esters.
The acetal groups present in the dioxolane and dioxol rings are susceptible to acid-catalyzed hydrolysis, which can lead to ring opening and formation of carbonyl compounds and alcohols . This acid sensitivity is an important consideration both for storage conditions and for potential applications as a protected intermediate in synthetic pathways. The compound's reactivity is further influenced by its rigid three-dimensional structure, which may affect the accessibility of reactive sites to reagents or catalysts.
Potential reactions of the compound include:
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Hydrolysis of the acetate group under basic conditions to yield a free hydroxyl group
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Acid-catalyzed cleavage of the dioxolane and dioxol rings
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Transesterification reactions to replace the acetate with other ester functionalities
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Oxidation reactions, particularly at any free hydroxyl groups that might be generated
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Reduction reactions, potentially affecting carbonyl groups formed after ring opening
The selective manipulation of these reactive sites offers pathways for the compound's utilization as a building block in the synthesis of more complex molecules with pharmaceutical or agrochemical applications .
| Field of Application | Potential Uses |
|---|---|
| Pharmaceutical Research | Intermediate in drug synthesis, particularly for compounds requiring stereospecific elements |
| Medicinal Chemistry | Building block for nucleoside analogs and other bioactive compounds |
| Agrochemical Development | Precursor for pesticides or plant growth regulators |
| Materials Science | Component in the synthesis of specialized polymers or materials |
| Organic Synthesis | Chiral auxiliary or building block for complex molecule construction |
| Research Tool | Model compound for studying stereoselective reactions |
Future Research Directions
Structure-activity relationship studies would be beneficial to understand how modifications to different portions of the molecule affect its properties and potential biological activities. Such studies could involve systematic variations of the acetate group, alterations to the dioxolane and dioxol rings, or modifications of the stereochemical configurations at various positions. These investigations could lead to the discovery of derivatives with enhanced properties for specific applications in medicinal chemistry or materials science.
Additional research might focus on:
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Exploring the compound's potential as a building block in the synthesis of bioactive molecules with specific stereochemical requirements.
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Investigating its utility as a chiral auxiliary in asymmetric synthesis reactions.
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Studying its interactions with various biological targets to assess potential pharmaceutical applications.
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Developing green chemistry approaches for its synthesis and subsequent transformations.
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Examining its potential in the construction of specialized materials such as chiral polymers or molecular recognition elements.
The compound's well-defined three-dimensional structure also makes it a candidate for computational studies aimed at predicting reactivity patterns and potential interactions with biological macromolecules. Such computational approaches could guide experimental work and accelerate the discovery of valuable applications for this complex molecule .
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